molecular formula C8H14O3 B125027 1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone CAS No. 144829-98-1

1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone

Cat. No. B125027
M. Wt: 158.19 g/mol
InChI Key: DECGIDYVUDWJEE-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone, also known as dihydrojasmone, is a cyclic ketone that belongs to the family of jasmonates. It is a colorless liquid with a pleasant floral odor that is widely used in the fragrance and flavor industry. In recent years, the scientific community has shown a growing interest in dihydrojasmone due to its potential applications in various fields, including agriculture, medicine, and biotechnology.

Mechanism Of Action

The exact mechanism of action of 1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanonene is not fully understood, but it is believed to act through the activation of the jasmonate signaling pathway. This pathway is involved in various physiological processes, including defense against pathogens, regulation of growth and development, and response to environmental stress. Dihydrojasmone has been shown to activate the expression of several genes involved in the jasmonate pathway, which may contribute to its biological effects.

Biochemical And Physiological Effects

Dihydrojasmone has been shown to modulate various biochemical and physiological processes, including cell proliferation, apoptosis, inflammation, and oxidative stress. It has been found to inhibit the growth of cancer cells and induce apoptosis through the activation of caspases, which are involved in the programmed cell death pathway. Moreover, 1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanonene has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory effects. Additionally, 1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanonene has been found to possess potent anti-oxidant activity, which may protect against oxidative stress-induced damage.

Advantages And Limitations For Lab Experiments

Dihydrojasmone has several advantages as a research tool, including its high purity, stability, and low toxicity. It can be easily synthesized in large quantities and is readily available from commercial sources. However, 1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanonene has some limitations as a research tool, including its limited solubility in water and some organic solvents. Moreover, its mechanism of action is not fully understood, which may limit its use in some experimental systems.

Future Directions

There are several future directions for research on 1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanonene, including the elucidation of its mechanism of action, the identification of its molecular targets, and the development of more efficient synthesis methods. Moreover, 1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanonene has potential applications in various fields, including agriculture, medicine, and biotechnology. It may be used as a natural pesticide or herbicide, as well as a chemotherapeutic agent for the treatment of cancer. Additionally, 1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanonene may be used as a flavor or fragrance ingredient in various products. Further research is needed to fully explore the potential of 1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanonene and its derivatives.

Synthesis Methods

Dihydrojasmone can be synthesized by several methods, including the oxidation of natural jasmonic acid, the reduction of jasmonyl chloride, and the cyclization of 3-methyl-2-pentenoic acid. The most commonly used method is the reduction of jasmonyl chloride with sodium borohydride, which yields 1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanonene with high purity and yield.

Scientific Research Applications

Dihydrojasmone has been extensively studied for its various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many inflammatory diseases. Moreover, 1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanonene has been found to induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent. Additionally, 1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanonene has been shown to possess potent anti-oxidant activity, which may protect against oxidative stress-induced damage.

properties

CAS RN

144829-98-1

Product Name

1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone

InChI

InChI=1S/C8H14O3/c1-5(9)7-6(2)10-8(3,4)11-7/h6-7H,1-4H3/t6-,7-/m1/s1

InChI Key

DECGIDYVUDWJEE-RNFRBKRXSA-N

Isomeric SMILES

C[C@@H]1[C@H](OC(O1)(C)C)C(=O)C

SMILES

CC1C(OC(O1)(C)C)C(=O)C

Canonical SMILES

CC1C(OC(O1)(C)C)C(=O)C

synonyms

D-threo-2-Pentulose, 1,5-dideoxy-3,4-O-(1-methylethylidene)- (9CI)

Origin of Product

United States

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